



# Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of DNL343

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNL343    |           |
| Cat. No.:            | B12390914 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **DNL343**, an investigational small molecule activator of eukaryotic initiation factor 2B (eIF2B) designed to combat neurodegeneration by inhibiting the Integrated Stress Response (ISR). The following sections detail the mechanism of action, summarize key PK and PD data from clinical trials, and provide detailed protocols for the essential biomarker assays used to characterize the activity of **DNL343**.

### **Mechanism of Action**

**DNL343** is a central nervous system (CNS) penetrant small molecule that targets and activates eIF2B.[1][2] The Integrated Stress Response (ISR) is a cellular signaling pathway that, when chronically activated, can contribute to the pathology of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[3] A key event in the ISR is the suppression of eIF2B activity, leading to impaired protein synthesis and the formation of stress granules, which are thought to be precursors to the pathological TDP-43 aggregates found in most ALS patients.[4] **DNL343** activates eIF2B, thereby restoring normal protein synthesis, promoting the dissolution of stress granules, and reducing the accumulation of TDP-43 clusters.[5] This mechanism aims to restore normal neuronal function and slow the progression of neurodegeneration.[5]





Click to download full resolution via product page

**DNL343** Mechanism of Action.



# Pharmacokinetic (PK) Data

**DNL343** has been evaluated in Phase 1 studies in healthy volunteers (NCT04268784) and Phase 1b studies in patients with ALS (NCT05006352).[3][6] The pharmacokinetic profile of **DNL343** supports once-daily oral dosing.[5]

| Parameter                      | Value       | Population         | Study                       |
|--------------------------------|-------------|--------------------|-----------------------------|
| Plasma Half-life (t½)          | 38–46 hours | Healthy Volunteers | Phase 1 (MAD cohorts)       |
| CSF-to-Unbound<br>Plasma Ratio | 0.66–0.92   | Healthy Volunteers | Phase 1 (MAD cohorts)       |
| CSF-to-Unbound<br>Plasma Ratio | 1.02–1.23   | ALS Patients       | Phase 1b (interim analysis) |

Data from multiple-ascending dose (MAD) cohorts in healthy volunteers and an interim analysis of the Phase 1b study in ALS patients. The CSF-to-unbound plasma ratio indicates extensive distribution of **DNL343** into the central nervous system.[3]

# Pharmacodynamic (PD) Data

The pharmacodynamic effects of **DNL343** were assessed by measuring the attenuation of two key ISR biomarkers, CHAC1 and ATF4, in peripheral blood mononuclear cells (PBMCs).[3][6]

| Biomarker                | Inhibition Range | Population                        | Study                 |
|--------------------------|------------------|-----------------------------------|-----------------------|
| CHAC1 Gene<br>Expression | 66–94%           | Healthy Volunteers                | Phase 1 (MAD cohorts) |
| ATF4 Protein Levels      | 50–73%           | Healthy Volunteers                | Phase 1 (MAD cohorts) |
| ATF4 Protein Levels      | >60% reduction   | Healthy Volunteers & ALS Patients | Phase 1 & 1b          |



Inhibition was observed across the dosing period and at trough 24 hours after the last dose in all multiple-ascending dose (MAD) cohorts, demonstrating robust and sustained target engagement.[3][5]

# **Experimental Protocols**

The following protocols describe the key assays used to evaluate the pharmacodynamics of **DNL343** in clinical studies.

# Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the general procedure for isolating PBMCs from whole blood, a critical first step for subsequent biomarker analysis.



Click to download full resolution via product page

PBMC Isolation Workflow.

#### Materials:

- Whole blood collected in EDTA (lavender top) tubes
- Phosphate-Buffered Saline (PBS), sterile
- Ficoll-Paque PLUS (or similar density gradient medium)
- 50 mL conical tubes
- Serological pipettes
- Centrifuge with swinging-bucket rotor



Cell lysis buffer or cryopreservation medium

#### Procedure:

- Blood Dilution: Dilute the collected whole blood 1:1 with sterile PBS at room temperature.
- Gradient Preparation: Add 15 mL of Ficoll-Paque to a 50 mL conical tube.
- Layering: Carefully layer 30 mL of the diluted blood on top of the Ficoll-Paque, minimizing mixing of the layers.
- Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.
- PBMC Collection: After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
- Washing: Add 30 mL of PBS to the collected PBMCs and centrifuge at 300 x g for 10 minutes at room temperature.
- Repeat Wash: Discard the supernatant and repeat the wash step.
- Final Processing: After the final wash, the PBMC pellet can be lysed immediately for RNA or protein extraction or cryopreserved for future analysis.

# Protocol: CHAC1 Gene Expression Analysis by qPCR

This protocol describes the measurement of CHAC1 mRNA levels in PBMCs as a biomarker of ISR modulation.

#### Materials:

- PBMC cell pellet
- RNA extraction kit (e.g., RNeasy Plus Mini Kit)
- cDNA synthesis kit (e.g., SuperScript IV VILO Master Mix)



- TaqMan Gene Expression Master Mix
- TaqMan probe for human CHAC1 (e.g., Mm00509926\_m1, adapted for human sequence) and a reference gene (e.g., GAPDH)
- qPCR instrument

#### Procedure:

- RNA Extraction: Extract total RNA from the PBMC pellet according to the manufacturer's protocol of the chosen RNA extraction kit. Quantify the RNA and assess its purity.
- cDNA Synthesis: Reverse transcribe 1-2  $\mu g$  of total RNA into cDNA using a cDNA synthesis kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate by combining the TaqMan Gene Expression Master Mix, the specific TaqMan probe for CHAC1 (and the reference gene in separate wells), and the synthesized cDNA.
- qPCR Amplification: Run the plate on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
- Data Analysis: Calculate the relative expression of CHAC1 using the ΔΔCt method, normalizing to the reference gene expression. The percentage of inhibition is calculated by comparing the expression levels in DNL343-treated samples to vehicle-treated controls.

# **Protocol: ATF4 Protein Quantification by ECLIA**

This protocol outlines the measurement of ATF4 protein levels in PBMC lysates using an electrochemiluminescence immunoassay (ECLIA).

#### Materials:

- PBMC cell pellet
- Protein lysis buffer with protease inhibitors



- · BCA protein assay kit
- ECLIA-based assay for ATF4 (e.g., Meso Scale Discovery platform)
- ATF4-specific antibodies (capture and detection)
- Microplate reader capable of ECLIA

#### Procedure:

- Protein Extraction: Lyse the PBMC pellet using a suitable protein lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.
- Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
- ECLIA Assay:
  - Coat a 96-well plate with the ATF4 capture antibody.
  - Block the plate to prevent non-specific binding.
  - Add diluted PBMC lysates (normalized for total protein concentration) to the wells and incubate.
  - Wash the plate and add the detection antibody conjugated to an ECL label.
  - After another incubation and wash, add the read buffer and immediately measure the electrochemiluminescence signal on a compatible plate reader.
- Data Analysis: Generate a standard curve using recombinant ATF4 protein. Determine the
  concentration of ATF4 in the samples by interpolating their signals from the standard curve.
  The percentage of inhibition is calculated by comparing the ATF4 levels in **DNL343**-treated
  samples to vehicle-treated controls.

# Conclusion







The pharmacokinetic and pharmacodynamic data for **DNL343** demonstrate a profile suitable for a once-daily oral therapy for neurodegenerative diseases like ALS. The drug effectively crosses the blood-brain barrier and achieves concentrations in the CNS sufficient to engage its target, eIF2B, and modulate the Integrated Stress Response pathway. This is evidenced by the robust and sustained inhibition of the downstream biomarkers CHAC1 and ATF4. While the HEALEY ALS Platform Trial did not meet its primary and key secondary endpoints, the safety and biomarker data from the clinical program provide valuable insights for the continued investigation of ISR inhibition as a therapeutic strategy.[6] The protocols outlined in these notes provide a foundation for the continued study of **DNL343** and other eIF2B activators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that
  prevents and reverses the effects of neurodegeneration caused by the integrated stress
  response | eLife [elifesciences.org]
- 2. journals.aijr.org [journals.aijr.org]
- 3. Investigational eIF2B activator DNL343 modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Expression of the MEG3, FTO, ATF4, and Lipogenic Genes in PBMCs from Children with Obesity and Its Associations with Added Sugar Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Denali Therapeutics Announces New DNL343 (eIF2B Agonist) Phase 1b Data in ALS To Be Presented at the Upcoming AAN Annual Meeting BioSpace [biospace.com]
- 6. massgeneral.org [massgeneral.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of DNL343]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390914#pharmacokinetic-and-pharmacodynamic-modeling-of-dnl343]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com